molecular formula C13H22Cl2N2O2 B2753170 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine dihydrochloride CAS No. 1181458-01-4

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B2753170
CAS No.: 1181458-01-4
M. Wt: 309.23
InChI Key: DYKYIIASHFHFNL-UHFFFAOYSA-N
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Description

The compound “2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine dihydrochloride” is a derivative of tetrahydroisoquinoline, a class of compounds that are widely distributed in nature as alkaloids . These compounds have diverse biological activities and are used in medicinal chemistry . They are considered ‘privileged scaffolds’ for the identification, design, and synthesis of novel biologically active derivatives .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved using a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .

Scientific Research Applications

  • Redox Annulations and Dual C–H Functionalization

    Amines like 1,2,3,4-tetrahydroisoquinoline, a core structure in the compound of interest, are involved in redox-neutral annulations with various aldehydes and ketones. These processes involve dual C–H bond functionalization and are promoted by acetic acid, showing the compound's utility in complex chemical transformations (Zhu & Seidel, 2017).

  • Synthesis of β-Aminonitriles and β-Aminoalcohols

    The compound undergoes reactions with ortho-cyanomethylbenzaldehydes to form β-aminonitriles, which can be converted to β-aminoalcohols in a diastereoselective manner. This illustrates its potential in synthesizing valuable chemical intermediates (Paul, Chandak, Ma, & Seidel, 2020).

  • Synthesis of Pyrimidoisoquinoline Derivatives

    Reactions involving derivatives of 1-methylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with acyl chlorides lead to the formation of 2-oxopyrimidoisoquinoline derivatives, demonstrating its utility in creating complex heterocyclic compounds (Granik, Knyazeva, Persianova, Solov’eva, & Glushkov, 1982).

  • Preparation of Various Alkaloids

    The compound serves as a starting material for preparing various alkaloids, highlighting its role in the synthesis of biologically active compounds. For instance, it's used in the preparation of benzylisoquinolines and tetrahydroprotoberberines (Blank & Opatz, 2011).

  • Synthesis of Mono N-alkyl Derivatives

    It is also used in the synthesis of mono N-alkyl derivatives of bis(1,2,3,4-tetrahydroisoquinoline), showing its versatility in the formation of N-substituted compounds (Chan, Deng, Jones, & Read, 2006).

Future Directions

Tetrahydroisoquinolines and their derivatives have garnered a lot of attention in the scientific community due to their diverse biological activities. This has resulted in the development of novel tetrahydroisoquinoline analogs with potent biological activity . Therefore, the future directions in this field could involve the design and synthesis of novel biologically active derivatives of this compound.

Properties

IUPAC Name

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.2ClH/c1-16-12-7-10-3-5-15(6-4-14)9-11(10)8-13(12)17-2;;/h7-8H,3-6,9,14H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKYIIASHFHFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCN)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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